molecular formula C11H15N3O B13333363 3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine

3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine

Cat. No.: B13333363
M. Wt: 205.26 g/mol
InChI Key: QRLKSUWZQBRKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine (CAS 2498598-87-9) is a chiral spirocyclic compound of significant interest in medicinal chemistry and drug discovery. The compound features a complex molecular architecture with a furo[2,3-b]pyridine ring system spiro-fused to a piperidine ring, resulting in a three-dimensional structure that is highly valuable for interacting with biological targets . Its molecular formula is C11H15N3O and it has a molecular weight of 205.26 g/mol . Spirocyclic scaffolds, like the one in this compound, and piperidine derivatives are recognized as privileged structures in pharmaceutical development . Piperidine rings are integral components in more than twenty classes of pharmaceuticals, making them one of the most important synthetic fragments for designing new drugs . The specific stereochemistry of the (R)-enantiomer provided here is critical for its application, as it can significantly influence the compound's binding affinity and selectivity. This makes it a crucial building block for researchers developing novel therapeutic agents, particularly for probing structure-activity relationships (SAR) and for use in multicomponent reactions to create more complex molecular architectures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or animal consumption.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

spiro[3H-furo[2,3-b]pyridine-2,4'-piperidine]-3-amine

InChI

InChI=1S/C11H15N3O/c12-9-8-2-1-5-14-10(8)15-11(9)3-6-13-7-4-11/h1-2,5,9,13H,3-4,6-7,12H2

InChI Key

QRLKSUWZQBRKAU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(C3=C(O2)N=CC=C3)N

Origin of Product

United States

Chemical Reactions Analysis

Alkylation and Acylation

The primary amine group at position 3 undergoes N-alkylation and N-acylation under mild conditions. For example:

  • Alkylation : Reaction with 1-bromo-4-chlorobutane in the presence of KOH and tetrabutylammonium bromide (TBAB) yields chloroalkyl intermediates (e.g., 22 in ).

  • Acylation : Treatment with activated carboxylic acids (e.g., CDI-activated 4-(1H-indol-3-yl)butanoic acid) produces amide derivatives such as 9 (Scheme 1 in ).

Table 1: Representative Alkylation/Acylation Conditions

Reaction TypeReagents/ConditionsYieldProduct Application
N-Alkylation1-Bromo-4-chlorobutane, KOH, TBAB, THF, 60°C, 12h72%Intermediate for further functionalization
N-AcylationCDI, DCM, Et3N, RT, 4h85%Precursor for fluorescent ligands

Reduction and Oxidation

  • Reduction : The spirocyclic framework’s carbonyl group (if present in analogs) can be reduced with NaBH4 or LiAlH4 to form hydroxyl derivatives (e.g., spiro[indene-2,4'-piperidin]-1(3H)-ol) .

  • Oxidation : Hypochlorite-mediated oxidation of related 3-aminothieno[2,3-b]pyridines proceeds via regio- and stereoselective dimerization pathways, influenced by solvent polarity (e.g., H2O vs. MeCN) .

Table 2: Oxidation Pathways in Analogous Systems

SubstrateOxidizing AgentSolventProductSelectivity
3-Aminothieno[2,3-b]pyridineNaOClH2ODimer (C-N bond formation)Regioselective
3-Aminothieno[2,3-b]pyridineNaOClMeCNDimer (C-S bond formation)Stereoselective

Thorpe-Ziegler Cyclization

The furo[2,3-b]pyridine core is synthesized via Thorpe-Ziegler cyclization of cyano-substituted precursors (e.g., 73a-l74a-l ) under basic conditions (Scheme 25 in ).

Spirocyclization

Spiro[indene-2,4'-piperidine] derivatives form through iron-catalyzed reductive amination of ω-amino fatty acids, leveraging phenylsilane as a reductant (Scheme 39 in ).

Nucleophilic Substitution

Halogenated analogs undergo SNAr reactions with amines or thiols. For instance:

  • Reaction of 2-chloropyranopyridine-3-carbonitrile (147 ) with hydrazine yields hydrazides (149a,b ) (Scheme 45 in ).

Suzuki-Miyaura Coupling

Borylation of halogenated spirocyclic intermediates enables cross-coupling with aryl halides, expanding structural diversity (e.g., Scheme 40 in ).

Biological Activity and Derivatization

The amine group’s reactivity is exploited to generate bioactive derivatives:

  • Cannabinoid Receptor Modulators : Acylation with fluorophores (e.g., dansyl chloride) produces fluorescent ligands for receptor studies (Scheme 2 in ).

  • Anticancer Agents : Pyrimidine-carboxamide derivatives exhibit SHP2 inhibition (IC50 < 100 nM) with reduced hERG cardiotoxicity (Example 6 in ).

Table 3: Key Derivatives and Applications

DerivativeModificationBiological TargetActivity (IC50)
EVT-13467664Acylated with dansyl chlorideCannabinoid ReceptorsKd = 12 nM
Compound 6 (Patent US11696916B2)Pyrimidine-carboxamideSHP2 Phosphatase34 nM

Mechanistic Insights

  • Solvent-Dependent Pathways : Oxidation reactions exhibit divergent mechanisms in polar vs. aprotic solvents due to stabilization of ionic intermediates (e.g., hypochlorite in H2O vs. MeCN) .

  • Steric Effects : Steric hindrance in the spirocyclic system dictates trans-selectivity during aza-Prins cyclizations (Scheme 46 in ).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Spiro[furo[2,3-b]pyridine-2,4’-piperidin]-3-amine involves its interaction with specific molecular targets and pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound disrupts key cellular signaling pathways, leading to its pharmacological effects.

Comparison with Similar Compounds

Key Observations :

  • Spirocyclic systems (e.g., migoprotafibum) exhibit enhanced target selectivity compared to non-spiro analogs due to restricted rotational freedom .
  • Thiophene-substituted furopyridines (e.g., ) prioritize planar aromatic interactions, whereas spiro derivatives engage in 3D binding .

Insights :

  • Spirocyclic derivatives require advanced multi-step syntheses, often with lower yields compared to simpler furopyridines .
  • Sodium methoxide-mediated cyclization () is a scalable method for non-spiro analogs .

Pharmacological and Biochemical Profiles

Target Engagement and Bioactivity

Compound Activity IC50/EC50 Model Reference
3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine (migoprotafibum) CDK2 inhibition <100 nM In vitro kinase assay
Furo[2,3-b]pyridine derivatives Tubulin polymerization inhibition 2–10 µM MCF-7 breast cancer cells
Thiophene-substituted furopyridines Cytotoxicity against MCF-7 IC50 = 8.2 µM MTT assay
Monzosertibum Kinase inhibition (unspecified) Not reported Preclinical studies

Comparative Analysis :

  • Migoprotafibum’s sub-100 nM potency for CDK2 surpasses non-spiro furopyridines, which typically show µM-range activity .
  • Thiophene-substituted derivatives () prioritize cytotoxicity over kinase selectivity .

Solvent and H-Bonding Effects

  • The photophysical properties of furo[2,3-b]pyridines, including solvatochromism and H-bonding effects, influence their fluorescence and bioavailability . For example, FP1 (a model furopyridine) exhibits solvent-dependent emission shifts, critical for imaging applications .

Biological Activity

3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and therapeutic potentials based on diverse research findings.

  • Common Name : (R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine
  • CAS Number : 2498598-87-9
  • Molecular Formula : C11_{11}H15_{15}N3_{3}O
  • Molecular Weight : 205.26 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of spiro compounds, including 3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine, exhibit significant anticancer activity. For instance, certain analogues have shown selective inhibition against various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.

CompoundTargetActivity
3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amineEPH receptorsInhibitory effects observed in vitro
Related derivativesPI3K pathwaysInduced apoptosis in cancer cells

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases.

Immune Modulation

Another area of interest is the immune-modulating effects of this compound. It has been reported to activate Toll-like receptors (TLRs), which are crucial for initiating immune responses. Compounds with similar structures have been shown to enhance cytokine production, suggesting that 3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine could serve as a lead compound for developing new immunotherapeutics.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of 3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating strong activity compared to standard chemotherapeutics.
  • Neuroprotection Research : In an experimental model of neurodegeneration, treatment with the compound significantly reduced markers of oxidative stress and inflammation in neuronal cultures. This highlights its potential for therapeutic applications in conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of 3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine typically involves multi-step organic reactions starting from readily available precursors. The structural complexity allows for the derivation of multiple analogues which can be screened for enhanced biological activity.

Synthetic Route Overview

  • Starting Material : Pyridine derivatives.
  • Key Reaction Steps :
    • Formation of the spirocyclic structure through cyclization reactions.
    • Functionalization at the piperidine nitrogen to enhance biological activity.

Q & A

Q. What synthetic strategies are employed to construct the furo[2,3-b]pyridine moiety in 3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine?

The furo[2,3-b]pyridine core is synthesized via:

  • Guareschi condensation : Ethyl 2-amino-3-furoate reacts with β-keto esters (e.g., trifluoroacetoacetate) under microwave irradiation, achieving yields of 42–80% .
  • Intramolecular O-alkylation : Pyridone intermediates undergo copper-catalyzed cyclization, though yields are lower (9–15%) due to competing side reactions .
  • Acid-catalyzed rearrangements : Furo[2,3-b]furan precursors rearrange in acidic conditions, but yields are limited (≤10%) .
    Key optimization factors include solvent choice (DMF for homogenization) and catalysts (basic alumina) .

Q. How is the spirocyclic architecture between the furopyridine and piperidine rings established?

Spirocyclization methods include:

  • Tandem annulation : β-(2-Chloroaroyl) thioacetanilides react with 4-arylidene oxazolones under microwave conditions, forming spiro[indoline-3,4’-pyridines] .
  • Protecting group strategies : Boc-protected amines prevent undesired side reactions during spiro ring closure .
  • X-ray crystallography : Confirms spiro connectivity (R-factor <0.04) and stereochemistry .

Q. What analytical techniques are essential for characterizing the spirocyclic structure and purity?

  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC 843674) .
  • 2D NMR (COSY, HSQC) : Assigns proton environments, distinguishing piperidine (δ 2.5–3.5 ppm) and furopyridine (δ 6.5–8.5 ppm) signals .
  • HRMS : Validates molecular formula (e.g., <3 ppm error) .
  • HPLC-MS : Ensures >95% purity using C18 columns with MeCN/H2O gradients .

Advanced Research Questions

Q. What methodologies improve reaction yields in multi-step syntheses of this spirocyclic compound?

  • Catalyst screening : Pd/C for hydrogenation or organocatalysts for asymmetric induction .
  • Microwave-assisted synthesis : Reduces cyclization time from 24h to 30min .
  • Solvent engineering : DMF enhances cyclization kinetics; THF improves selectivity in substitutions .
  • Design of Experiments (DoE) : Identifies critical parameters (e.g., temperature, stoichiometry) .

Q. How do researchers address discrepancies in reported biological activities of furo[2,3-b]pyridine derivatives?

  • Orthogonal assays : Validate kinase inhibition (enzymatic assays) alongside cellular viability tests .
  • Structural analogs : Halogenation at C-5 or C-7 isolates SAR contributions (e.g., IC50 variations from 10 nM to >1 µM) .
  • Computational docking : Compares binding poses in homology models (e.g., JAK3 or CLK1) to explain potency differences .
  • Assay standardization : Controls ATP concentrations and compound stability (e.g., DMSO stock solutions) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., BTK, CLK1) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å) .
  • QSAR modeling : Correlates substituent electronegativity (e.g., F, Cl) with inhibitory activity (R² >0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.